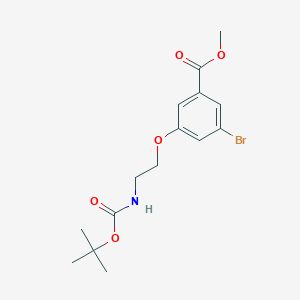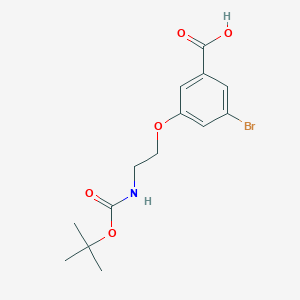
3-Hydroxy-5-methoxy-N-methylbenzamide
Overview
Description
3-Hydroxy-5-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Catalyzed C-H Bond Functionalization
A related compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, has shown promise for metal-catalyzed C-H bond functionalization reactions due to its N,O-bidentate directing group (Al Mamari & Al Lawati, 2019).
Synthesis of Radioactive Compounds
Stereoselective reduction techniques have been used to synthesize 3H-labeled compounds related to 3-Hydroxy-5-methoxy-N-methylbenzamide, which are valuable for research involving high specific activity and radiochemical purity (Dischino et al., 1999).
Serotonin Receptor Studies
The radioiodinated ligand 125I-4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide] has shown high affinity in serotonin receptor studies, which are crucial for neuropharmacological research (Mertens et al., 1994).
Selective Recognition in Organic Chemistry
Studies on benzimidazole cavitands have shown high selectivity for compounds like 4-methylbenzamide, emphasizing the importance of intermolecular hydrogen-binding interactions in organic chemistry (Choi et al., 2005).
Antipsychotic Agent Research
Research on derivatives of this compound has identified potential antipsychotic agents with low extrapyramidal side effects, highlighting their therapeutic applications (Högberg et al., 1990).
Studies in Organic Synthesis
Photochemical cyclization of derivatives has been a subject of study, demonstrating the potential for synthesizing complex organic compounds (Kametani et al., 1972).
Medicinal Chemistry
Derivatives of 5-chloro-2-methoxy-N-phenylbenzamide, which are structurally similar, have shown potential for medicinal applications due to their high dipole moment and reactivity (Galal et al., 2018).
Molecular Structure Modeling
The study of intermolecular interactions in compounds like N-3-hydroxyphenyl-4-methoxybenzamide has provided insights into the impact of crystal packing and dimerization on the rotational conformation of aromatic rings, which is significant for molecular modeling (Karabulut et al., 2014).
properties
IUPAC Name |
3-hydroxy-5-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)6-3-7(11)5-8(4-6)13-2/h3-5,11H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWKFOUZYDTPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Iodo-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8161626.png)
![3-Iodo-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8161632.png)






